

Application Note: Structural and Synthetic Considerations for Azepane-Oxolane Scaffolds

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Compound of Interest

Compound Name: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Cat. No.: B13316334

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Executive Summary

The integration of saturated nitrogen (azepane) and oxygen (oxolane) heterocycles into a single scaffold is a strategy often employed in fragment-based drug discovery (FBDD) to modulate solubility, metabolic stability, and receptor binding affinity. This note explores the theoretical construction of **2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one** derivatives, focusing on the chemical logic governing the assembly of ketone linkers between saturated heterocycles.

Pharmacophore Analysis

The target structure consists of two distinct heterocyclic domains linked by an ethanone bridge. Understanding the physicochemical properties of these domains is critical for predictive modeling in drug development.

The Azepane Ring (Nitrogen Heterocycle)[2]

- Structure: A 7-membered saturated nitrogen ring.

- **Properties:** Azepanes are conformational homologs of piperidines (6-membered) and pyrrolidines (5-membered). The increased ring size introduces greater conformational flexibility, often allowing the molecule to adopt unique binding modes within a protein pocket.
- **Medicinal Relevance:** Azepane moieties are found in various bioactive compounds, including antihistamines (e.g., azelastine) and certain CNS-active agents. They often serve as basic centers, contributing to the pKa and solubility profile of the molecule.

The Oxolane Ring (Oxygen Heterocycle)[2]

- **Structure:** A 5-membered saturated oxygen ring, commonly known as tetrahydrofuran (THF).
- **Properties:** The oxolane ring acts as a hydrogen bond acceptor and a bioisostere for cyclopentane or phenyl rings. It reduces lipophilicity (LogP) compared to carbocyclic analogs while maintaining metabolic stability.
- **Medicinal Relevance:** Oxolane motifs are prevalent in polyether antibiotics and kinase inhibitors, serving to orient substituents in specific vectors.

General Retrosynthetic Strategies

Creating a ketone bridge between two saturated heterocycles typically involves the coupling of a nucleophilic species with an electrophilic carbonyl precursor. Below are theoretical disconnection strategies commonly used in the synthesis of such scaffolds.

Strategy A: Weinreb Amide Coupling

This approach is favored for its ability to prevent over-addition of nucleophiles, stopping selectively at the ketone stage.

- **Mechanism:** A metallated species (e.g., a Grignard reagent or organolithium derived from the alkyl-azepane fragment) attacks a Weinreb amide (N-methoxy-N-methylamide) derived from the oxolane carboxylic acid.
- **Advantages:** High chemoselectivity for ketones; mild workup conditions.
- **Challenges:** Requires the preparation of stable organometallic intermediates, which can be difficult with substrates containing sensitive functional groups or free amines (often requiring

protecting groups like Boc or Cbz).

Strategy B: Oxidation of Secondary Alcohols[1]

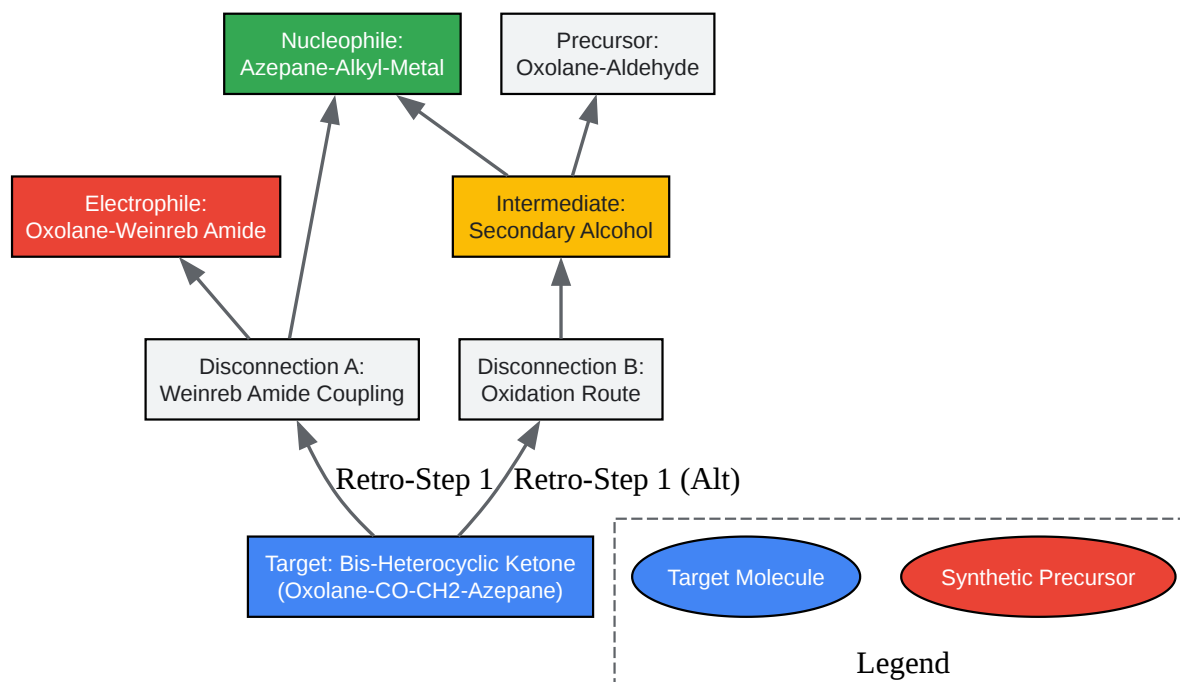
- Mechanism: The coupling of an aldehyde (oxolane-2-carbaldehyde) with a nucleophile (azepane-alkyl metal) yields a secondary alcohol. This intermediate is subsequently oxidized to the corresponding ketone.
- Oxidation Methods: Common professional protocols utilize Swern oxidation or Dess-Martin periodinane (DMP) to effect this transformation under mild conditions.

Strategy C: Friedel-Crafts Acylation (Limited Utility)[1]

- Context: While classic Friedel-Crafts acylation is standard for aromatic systems, it is generally unsuitable for saturated systems like oxolane and azepane without specific activation or the use of Lewis acid-mediated molecular rearrangements.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnections for a generalized bis-heterocyclic ketone scaffold.



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Caption: Retrosynthetic tree demonstrating two primary disconnection pathways (Amide Coupling and Alcohol Oxidation) for accessing the target ketone scaffold.

Safety and Handling Protocols

In a professional drug discovery environment, the synthesis and handling of novel heterocyclic amines and ketones require strict adherence to safety standards.

Chemical Hygiene[1]

- **Unknown Toxicity:** Novel compounds must be treated as potential toxins. All manipulations should occur within a certified fume hood to prevent inhalation of vapors or dusts.
- **Skin Absorption:** Azepane derivatives can be lipophilic and potentially absorbable through the skin. Nitrile or laminate gloves (e.g., Silver Shield) are recommended when handling concentrated intermediates.

Reaction Safety

- Exotherms: Organometallic coupling reactions (e.g., Grignard additions) are highly exothermic. Professional protocols mandate the use of jacketed reactors or cooling baths (dry ice/acetone) to control internal temperatures.
- Quenching: Proper quenching protocols for reactive intermediates (e.g., slow addition of saturated ammonium chloride) are essential to prevent runaway reactions or gas evolution.

References

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